molecular formula C16H21N3O4 B5963313 3-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-isopropylpropanamide

3-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-isopropylpropanamide

Cat. No. B5963313
M. Wt: 319.36 g/mol
InChI Key: UIZXISYGSSFIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-isopropylpropanamide, also known as AG-1478, is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been widely used in scientific research to investigate the role of EGFR in various cellular processes.

Mechanism of Action

3-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-isopropylpropanamide selectively inhibits EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, leading to inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
3-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-isopropylpropanamide has been shown to inhibit the growth of cancer cells that overexpress EGFR, making it a potential therapeutic agent for cancer treatment. It has also been shown to induce apoptosis in cancer cells by inhibiting the activation of downstream signaling pathways. In addition, 3-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-isopropylpropanamide has been used to study the role of EGFR in cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-isopropylpropanamide in lab experiments is its specificity for EGFR. This allows researchers to study the role of EGFR in cellular processes without interference from other tyrosine kinases. However, one limitation is that 3-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-isopropylpropanamide may not be effective in all cancer cells that overexpress EGFR, as some cells may have developed resistance to the inhibitor.

Future Directions

There are several future directions for research on 3-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-isopropylpropanamide. One direction is to investigate the potential use of 3-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-isopropylpropanamide in combination with other cancer therapies to enhance their effectiveness. Another direction is to study the role of EGFR in other cellular processes, such as wound healing and tissue regeneration. Additionally, further research is needed to identify potential side effects of 3-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-isopropylpropanamide and to develop more effective inhibitors of EGFR.

Synthesis Methods

3-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-isopropylpropanamide can be synthesized by reacting 6,7-dimethoxy-4-quinazolinone with isopropyl chloroformate and then treating the resulting intermediate with N-isopropylamine. The final product can be obtained through purification by column chromatography.

Scientific Research Applications

3-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-isopropylpropanamide has been widely used in scientific research to investigate the role of EGFR in various cellular processes. It has been shown to inhibit the growth of cancer cells that overexpress EGFR, making it a potential therapeutic agent for cancer treatment. In addition, 3-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-isopropylpropanamide has been used to study the role of EGFR in cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-10(2)18-15(20)5-6-19-9-17-12-8-14(23-4)13(22-3)7-11(12)16(19)21/h7-10H,5-6H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZXISYGSSFIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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